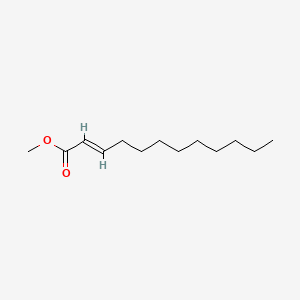

Methyl (E)-2-dodecenoate

Description

Historical Context and Initial Academic Discovery of Methyl (E)-2-dodecenoate

While pinpointing the singular, initial academic discovery of this compound is challenging, its identification is intrinsically linked to the advancement of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), which enabled the characterization of volatile and semi-volatile compounds in complex mixtures. Early research into the chemical constituents of fruits and insects likely led to its first detection. For instance, studies on the volatile components of Bartlett pears identified a range of esters, including unsaturated ones, that contribute to their characteristic aroma. thegoodscentscompany.com Similarly, investigations into insect communication revealed the presence of various fatty acid derivatives, including methyl esters, as crucial signaling molecules. The synthesis of related unsaturated esters and aldehydes was explored in the 1970s, indicating a growing interest in this class of compounds for various scientific purposes. tandfonline.com

Current Scholarly Significance of this compound Across Disciplines

The scholarly significance of this compound has expanded from its initial identification as a flavor component to its recognition as a semiochemical in insects and a metabolite in various organisms. In the field of chemical ecology, it is studied for its role in insect behavior, particularly as a component of aggregation pheromones in bark beetles. cambridge.orgchemical-ecology.net In food science and technology, it remains a compound of interest for its contribution to the flavor profiles of fruits, beverages, and processed foods. thegoodscentscompany.comfoodandnutritionjournal.orgekb.eg Furthermore, its presence in the human metabolome suggests potential roles in biological processes, opening avenues for research in metabolomics and human health. hmdb.ca

Overview of Key Academic Research Areas for this compound

Academic research on this compound is concentrated in several key areas:

Entomology and Chemical Ecology: A primary focus of research is its function as an insect pheromone. For example, it has been identified as a component of the aggregation pheromone of the bark beetle Pityogenes hopkinsi. cambridge.org Research in this area investigates its synergistic effects with other compounds, its role in host selection, and its potential application in integrated pest management strategies. researchgate.net Studies have also explored its presence in other insects, such as in the context of juvenile hormone biosynthesis. sinica.edu.tw

Food Chemistry and Flavor Science: The compound's contribution to the aroma and flavor of various food products is a significant area of study. It has been identified as a volatile component in fruits like Bartlett pears and in various processed foods, including potato chips and fermented rice bran. thegoodscentscompany.comthegoodscentscompany.comfoodandnutritionjournal.orgekb.eg Research in this domain focuses on quantifying its concentration, understanding its formation during processing and maturation, and evaluating its impact on sensory perception. researchgate.net

Plant and Microbial Biochemistry: this compound has been detected in the volatile emissions of plants and microorganisms. For instance, it has been found in the headspace of barley roots and is produced by certain actinomycetes. beilstein-journals.orguliege.be Research in this area aims to understand its biosynthetic pathways and its potential ecological roles, such as in plant-insect interactions or microbial communication.

Synthetic Organic Chemistry: The development of efficient and stereoselective methods for the synthesis of this compound and related α,β-unsaturated esters is an ongoing area of research. tandfonline.comacs.orgnih.gov These studies are crucial for producing standards for analytical studies and for exploring the structure-activity relationships of this class of compounds.

Interdisciplinary Perspectives and Future Directions in this compound Research

The study of this compound offers numerous opportunities for interdisciplinary collaboration and future research. The intersection of entomology and plant biochemistry could elucidate the co-evolutionary relationships between insects and their host plants, where this compound may act as a key signaling molecule. For example, understanding how barley roots produce this volatile and how it attracts or deters soil-dwelling insects could lead to novel pest control strategies. uliege.be

In the realm of food science and human health, investigating the metabolic fate of this compound after consumption and its potential biological activities is a promising avenue. Its presence in the human metabolome warrants further investigation into its endogenous production and physiological roles. hmdb.ca

Future research could also focus on:

Elucidating the complete biosynthetic pathways in various organisms, from plants and microbes to insects.

Exploring the full range of its biological activities, including its potential antimicrobial or signaling properties in different biological systems.

Developing novel applications based on its chemical properties, such as in the formulation of biodegradable materials or as a precursor for the synthesis of other valuable chemicals. google.comresearchgate.net

The continued exploration of this compound, fueled by advancements in analytical and synthetic chemistry, promises to unveil further insights into its multifaceted roles in the natural world and its potential applications for human benefit.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-dodec-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h11-12H,3-10H2,1-2H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSDDOFJTUOVMX-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020139 | |

| Record name | Methyl (E)-2-dodecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

271.00 to 273.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl (E)-2-dodecenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6208-91-9 | |

| Record name | Methyl (2E)-2-dodecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6208-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (E)-2-dodecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (E)-2-dodecenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031028 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ecological Roles and Chemosensory Functions of Methyl E 2 Dodecenoate

Methyl (E)-2-dodecenoate as a Semiochemical in Interspecific Interactions

This compound is a chemical compound that plays a significant role in mediating interactions between different species. Such chemicals, known as semiochemicals, are pivotal in the survival and reproduction of many organisms. entomologyjournals.comresearchgate.netresearchgate.netplantprotection.pl This section explores the function of this compound in chemical communication involving plants and as a component of insect pheromone systems.

Plant-Mediated Chemical Communication Involving this compound

Plants are not passive organisms; they actively engage with their environment through the release of a diverse array of volatile organic compounds (VOCs). These compounds are crucial for plant-plant communication, self-signaling, and interactions with other organisms like microbes. nih.gov

Subterranean herbivores, such as wireworms (the larval stage of click beetles), rely heavily on chemical cues to locate food sources since they cannot use visual signals in the soil. Plant roots release a variety of VOCs and carbon dioxide (CO2), which serve as vital attractants for these belowground pests. researchgate.netresearchgate.net The specific blend and concentration of these chemical signals allow wireworms to distinguish between different host plants. researchgate.net Research has shown that wireworms are attracted to CO2 and certain VOCs, such as hexanal and 2-hexenal, emitted from plant roots. researchgate.net While the direct role of this compound in wireworm attraction is a subject of ongoing research, the established importance of root-emitted volatiles in guiding belowground herbivores highlights a key area of chemical ecology.

When attacked by herbivores, plants release a specific blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). These chemical signals serve as an indirect defense mechanism by attracting the natural enemies of the herbivores, such as predators and parasitoids. wikipedia.orgwur.nlresearchgate.netafonet.org This complex interplay between the plant, the herbivore, and the herbivore's natural enemy is known as a tritrophic interaction. wikipedia.org

The release of HIPVs can be triggered by the mechanical damage of feeding and by chemical elicitors in the herbivore's saliva. researchgate.net These volatile plumes can be highly specific, providing reliable cues for natural enemies to locate their prey. This defense mechanism is not limited to the site of attack; the signals can be systemic, rendering the entire plant attractive to the third trophic level. researchgate.net The composition of these volatile blends can include a variety of compounds, and their effectiveness in attracting natural enemies is a key component of a plant's defense strategy. nih.gov

Insect Pheromone Systems and Chemosensory Responses to this compound Analogs

In addition to its role in plant-insect interactions, this compound and its analogs are integral components of insect pheromone systems, mediating communication between individuals of the same species.

Bark beetles are significant forest pests that use aggregation pheromones to coordinate mass attacks on host trees. nih.gov The six-spined spruce bark beetle, Pityogenes chalcographus, utilizes a multi-component pheromone blend to attract conspecifics. Research has shown that while chalcogran is a key component of this beetle's pheromone, its attractiveness is significantly increased by the presence of other compounds.

One such synergistic compound is methyl (2E,4Z)-2,4-decadienoate, an analog of this compound. chemical-ecology.netchemical-ecology.netresearchgate.netsemanticscholar.org Field experiments have demonstrated a strong synergistic effect when this compound is combined with chalcogran, resulting in a much higher trap catch of beetles. researchgate.net This synergy is crucial for the beetle's ability to overcome the defenses of its host tree, the Norway spruce (Picea abies). Furthermore, the response to these pheromones can be enhanced by the presence of host tree monoterpenes, indicating a complex interaction between insect-produced and plant-produced chemical cues. researchgate.net

**Table 1: Pheromone Components of *Pityogenes chalcographus***

| Compound | Role |

|---|---|

| Chalcogran | Primary Pheromone Component |

| Methyl (2E,4Z)-2,4-decadienoate | Synergist |

| Host Monoterpenes (e.g., α-pinene, β-pinene) | Enhances Attraction |

Several species of stink bugs, which are significant agricultural pests, utilize methyl esters as components of their male-produced sex pheromones. In the Neotropical brown stink bug, Euschistus heros, the sex pheromone is a blend of three methyl esters, including methyl (2E,4Z)-decadienoate. researchgate.netscielo.brresearchgate.net The precise ratio of these components is crucial for eliciting a behavioral response in females. researchgate.net

Similarly, Piezodorus guildinii, another important soybean pest, shares some of the same pheromone components as E. heros. scielo.brscielo.br The male-produced sex pheromones for this species include methyl 2,6,10-trimethyldodecanoate and methyl 2,6,10-trimethyltridecanoate. scielo.brresearchgate.net The presence of shared pheromone components among different stink bug species that occupy similar ecological niches raises interesting questions about species recognition and reproductive isolation. nih.gov

Table 2: Sex Pheromone Components of Selected Stink Bug Species

| Species | Compound(s) |

|---|---|

| Euschistus heros | Methyl (2E,4Z)-decadienoate, Methyl 2,6,10-trimethyldodecanoate, Methyl 2,6,10-trimethyltridecanoate |

| Piezodorus guildinii | Methyl 2,6,10-trimethyldodecanoate, Methyl 2,6,10-trimethyltridecanoate |

Olfactory Receptor Deorphanization and Binding Mechanisms for Dodecenoate Ligands

The process of identifying the specific odorant molecules (ligands) that activate a particular olfactory receptor (OR) is known as deorphanization. nih.govresearchgate.net Olfactory receptors constitute a large family of G-protein-coupled receptors (GPCRs), which are characterized by their seven transmembrane domains. nih.gov The interaction between an odorant molecule and an OR initiates a signaling cascade within the olfactory receptor neuron, which transmits this information to the brain, ultimately leading to the perception of smell. nih.gov

The deorphanization of ORs is a significant challenge in sensory biology because of the vast number of receptors (approximately 400 in humans and over 1000 in mice) and the immense chemical diversity of odorants. sapub.org The process involves expressing a specific OR in a heterologous system (such as HEK293 cells or Xenopus oocytes) or using in vivo expression systems and then screening a library of potential odorants to identify which ones activate the receptor. nih.govfrontiersin.org Activation is typically measured by detecting a downstream signal, such as an increase in intracellular calcium or cAMP levels. nih.govresearchgate.net

The binding of a dodecenoate ligand, such as this compound, to an OR is governed by the three-dimensional structure of the receptor's binding pocket. This cavity's shape and amino acid composition determine its affinity and specificity for different ligands. nih.gov Receptors can be broadly tuned, responding to a wide range of structurally similar molecules, or narrowly tuned, responding to only a few specific odorants. frontiersin.orgnih.gov The activation mechanism involves the ligand binding within the transmembrane domain of the receptor, which induces a conformational change. This change, in turn, allows the receptor to interact with and activate a G protein on the intracellular side, initiating the signaling cascade. nih.gov While the general principles of OR-ligand interaction are understood, the specific olfactory receptors that bind to this compound and the precise molecular dynamics of this interaction remain a subject for further specialized research.

| Method | Description | Typical Readout |

| Heterologous Cell-Based Assays | Expressing the olfactory receptor of interest in non-neuronal cells (e.g., HEK293T). | Intracellular Ca²⁺ flux, cAMP levels. nih.gov |

| Ex Vivo OSN Recordings | Isolating olfactory sensory neurons (OSNs) from olfactory epithelium and recording their response to odorants. | Calcium imaging, electrophysiological response. nih.gov |

| In Vivo Expression Systems | Using gene-targeting to express a specific OR in the native olfactory system of a model organism. | Olfactory bulb imaging, behavioral assays. nih.govresearchgate.net |

| Computational Modeling | Using homology models and molecular docking simulations to predict interactions between odorants and ORs. | Binding affinity scores, prediction of activation. nih.govherts.ac.uk |

Influence on Oviposition Site Selection in Insect Species (e.g., Mosquitoes)

Chemical cues are paramount for insects like mosquitoes when selecting a suitable site for laying their eggs (oviposition), a decision critical for the survival and development of their offspring. nih.gov Volatile organic compounds (VOCs) emanating from potential breeding sites provide gravid females with information about the site's quality, including the presence of nutrients, conspecific larvae, and potential threats. nih.gov

Research has shown that certain fatty acid esters play a significant role in modulating oviposition behavior, often acting as deterrents. Studies on the mosquito Aedes aegypti, a primary vector for diseases like dengue and Zika, have demonstrated that various methyl esters identified from conspecific eggs can strongly deter females from laying eggs. researchgate.netnih.gov For instance, methyl dodecanoate, a saturated counterpart to this compound, exhibited a highly deterrent effect. researchgate.netnih.gov This deterrence is thought to signal an overcrowded or unsuitable breeding site, prompting the female to seek a less competitive environment for her progeny. nih.gov

The behavioral response is often quantified using an Oviposition Activity Index (OAI), which ranges from +1 (strong attraction) to -1 (strong deterrence), with 0 indicating a neutral response. nih.gov Several esters have been shown to elicit a negative OAI, indicating their role as oviposition deterrents. While direct studies on this compound are specific, the strong deterrent activity of related saturated and unsaturated esters suggests it may have a similar function in chemical ecology, influencing the spatial distribution of insect populations by guiding oviposition choices.

| Compound | Insect Species | Concentration (ppm) | Oviposition Activity Index (OAI) | Effect |

| Methyl dodecanoate | Aedes aegypti | 100 | -0.92 | Deterrent researchgate.netnih.gov |

| Methyl (Z)-9-hexadecenoate | Aedes aegypti | 100 | -0.86 | Deterrent researchgate.netnih.gov |

| Tetradecyl heptanoate | Aedes aegypti | 10 | -0.81 | Deterrent nih.gov |

| Dodecanoic acid | Aedes aegypti | 100 | 0.54 | Attractant nih.gov |

| Tetradecanoic acid | Aedes aegypti | 10 | 0.65 | Attractant nih.gov |

Comparative Analysis of this compound in Natural Volatile Organic Compound Profiles

Volatile organic compound (VOC) profiles are complex chemical signatures emitted by organisms and their environments. The analysis of these profiles is crucial for understanding ecological interactions, atmospheric chemistry, and for identifying biomarkers. mdpi.comresearchgate.netnih.gov The presence and relative abundance of specific compounds, such as this compound, within a natural blend can provide significant information.

Comparative analysis of VOCs is typically performed using techniques that combine separation and detection methods, most commonly gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration step like headspace solid-phase microextraction (HS-SPME). researchgate.netnih.gov This allows for the identification and quantification of individual components in a complex mixture.

Natural VOC profiles are highly variable and depend on the source. Plant volatiles are often rich in terpenes, alcohols, and aldehydes, which play roles in defense and pollinator attraction. researchgate.net Insect-derived volatiles can include fatty acid derivatives, hydrocarbons, and esters used as pheromones or defensive compounds. While specific reports detailing the widespread presence of this compound are not abundant, esters as a class are common constituents of natural VOC profiles, particularly in fruits and insect secretions. A comparative analysis would involve contrasting the VOC profile of a source emitting this compound with other relevant natural sources to understand its ecological uniqueness and potential function as a specific chemical signal.

| VOC Source Category | Dominant Compound Classes | General Ecological Function | Potential for Methyl Esters |

| Floral Scents | Terpenoids, Benzenoids, Alcohols | Pollinator attraction, defense | Present in some species, contributing to fruity notes |

| Herbivore-Induced Plant Volatiles | Green Leaf Volatiles (C6 aldehydes, alcohols), Terpenoids, Methyl Salicylate | Defense, attraction of natural enemies | Can be induced as part of the defense blend |

| Insect Pheromones | Hydrocarbons, Esters, Ketones, Alcohols | Mating, aggregation, alarm signals | Common, especially in long-chain ester pheromones |

| Microbial VOCs | Alcohols, Ketones, Terpenes, Sulfur compounds | Interspecies communication, growth inhibition | Present, depending on the species and substrate |

Environmental Factors Influencing the Emission and Perception of this compound

The emission of biogenic volatile organic compounds (BVOCs) from their source and their subsequent perception by receiving organisms are significantly influenced by a range of abiotic environmental factors. mdpi.comresearchgate.net These factors can affect the physiological processes of the emitting organism, as well as the physicochemical properties of the compound itself.

Temperature is a primary driver of VOC emission. mdpi.com An increase in ambient temperature raises the vapor pressure of a compound like this compound, leading to a higher rate of volatilization from the source. researchgate.netresearchgate.net Furthermore, the enzymatic pathways responsible for the biosynthesis of such compounds are often temperature-dependent. mdpi.com

Light can be a critical factor, particularly for plant-emitted volatiles. The synthesis of many VOCs is linked to photosynthesis, so light intensity can directly control their production and emission rate. mdpi.comresearchgate.net For compounds that are stored, the effect of light may be less direct than for those produced and emitted immediately. mdpi.com

Relative Humidity can also modulate VOC emissions. High humidity can decrease the vapor pressure gradient between the emitting surface and the atmosphere, potentially reducing the emission rate. mdpi.com Conversely, it can also affect the water content within biological tissues, which may alter diffusion resistance and release rates. researchgate.netmdpi.com

Once emitted, the perception of this compound is affected by how these environmental factors influence its transport and stability in the atmosphere. Wind speed and turbulence will dictate the dispersal and dilution of the odor plume, while atmospheric oxidants like ozone (O₃) can degrade the compound, altering the signal that reaches the receiving organism. mdpi.com

| Environmental Factor | Effect on Emission | Effect on Transport & Perception |

| Temperature | Increases vapor pressure and enzymatic activity, generally increasing emission rates. mdpi.comresearchgate.netmdpi.com | Can affect atmospheric stability and turbulence, influencing plume structure. |

| Light | Can increase the biosynthesis of de novo compounds in plants. mdpi.comresearchgate.net | Can contribute to photochemical degradation of the compound. |

| Relative Humidity | Can alter the vapor pressure gradient and diffusion resistance, with variable effects on emission. researchgate.netmdpi.com | High humidity can affect the sensitivity of insect antennae. |

| Air Movement (Wind) | Can increase the emission rate by removing the boundary layer of air at the emitting surface. | Dilutes and disperses the odor plume, affecting detection thresholds. |

| Atmospheric Oxidants (e.g., O₃) | No direct effect on emission. | Can degrade the chemical structure of the VOC, altering or destroying the signal. mdpi.com |

Synthetic Methodologies and Derivatization of Methyl E 2 Dodecenoate for Academic Inquiry

Chemo- and Stereoselective Total Synthesis of Methyl (E)-2-dodecenoate

The precise synthesis of this compound, a fatty acid methyl ester, is crucial for its application in research. hmdb.ca Methodologies have been developed to control the geometry of the double bond and to introduce chiral centers, enabling detailed studies of its biological functions and chemical properties.

The synthesis of α,β-unsaturated esters with a specific (E)-configuration can be achieved through various established organic reactions. One-pot processes involving cross-metathesis between an olefin and acryloyl chloride, followed by the addition of a nucleophile, have proven effective for creating functionalized α,β-unsaturated carbonyl compounds. organic-chemistry.org Another approach is the palladium-catalyzed α,β-dehydrogenation of esters, which can yield α,β-unsaturated esters in good amounts. organic-chemistry.org The Wadsworth-Emmons reaction, particularly when using MeMgBr for deprotonation, is known for its high E-selectivity in converting aldehydes into unsaturated esters. organic-chemistry.org Additionally, the Wittig reaction performed in an aqueous medium is a viable method for a range of stabilized ylides. organic-chemistry.org

A common strategy for synthesizing long-chain unsaturated fatty acids involves carbon chain extension reactions. For instance, a four-stage process can convert an unsaturated fatty acid into a malonic acid ester derivative, which is then heated to extend the carbon chain by two atoms. google.com This method offers a more direct route compared to traditional multi-step syntheses. google.com

| Synthetic Method | Key Features | Selectivity |

| Cross-Metathesis | One-pot reaction with acryloyl chloride and an olefin. | Good yields for functionalized products. |

| Palladium-Catalyzed Dehydrogenation | α,β-dehydrogenation of saturated esters. | Useful yields for various unsaturated esters. |

| Wadsworth-Emmons Reaction | Deprotonation with MeMgBr. | Highly E-selective. |

| Wittig Reaction | Performed in an aqueous medium. | Effective for a range of stabilized ylides. |

| Carbon Chain Extension | Four-stage process via a malonic acid ester derivative. | Efficiently extends the carbon chain by two atoms. |

The synthesis of chiral, methyl-branched unsaturated fatty acids is of significant interest due to their roles as biomarkers. nih.gov Various synthetic strategies have been employed to achieve this. The Wittig reaction has been utilized, where the optimal approach for creating a cis double bond involves using a phosphonium (B103445) salt of a short-chain iso methyl-branched bromoalkane and a long-chain aldehyde that has a functional group that can be later converted to a carboxylic acid. nih.gov

A more recent and highly selective method for achieving a 100% Z selectivity employs (trimethylsilyl)acetylene. nih.gov One successful synthesis involved the initial coupling of (trimethylsilyl)acetylene with a short-chain iso bromoalkane, which, after deprotection, was followed by a second coupling to a longer-chain bromoalkane containing a protected alcohol. nih.gov However, higher yields are often obtained by first coupling (trimethylsilyl)acetylene to a long-chain bifunctional bromoalkane, followed by a second coupling to a short-chain iso-bromoalkane. nih.gov

For the synthesis of chiral α-substituted-α-trifluoromethylthio-β-ketoesters, a chiral auxiliary like trans-1,2-diaminocyclohexane has been used to create enantiopure enamines. mdpi.com These are then reacted with an electrophilic trifluoromethylthiolating agent to produce the desired products with high enantioselectivity after removal of the auxiliary. mdpi.com

| Synthetic Approach | Key Reagents/Intermediates | Key Features |

| Wittig Reaction | Phosphonium salt of a short-chain iso methyl-branched bromoalkane and a long-chain aldehyde. | Generates a cis double bond. |

| Acetylide Coupling | (trimethylsilyl)acetylene, short-chain iso bromoalkane, and a longer-chain bromoalkane. | Achieves 100% Z selectivity. nih.gov |

| Chiral Auxiliary Method | trans-1,2-diaminocyclohexane. | Produces α-substituted-α-trifluoromethylthio-β-ketoesters with high enantioselectivity. mdpi.com |

Derivatization Strategies for Analytical Characterization and Mechanistic Studies

Derivatization is a key step in preparing this compound for analysis and for tracking its metabolic fate.

The analysis of fatty acids by gas chromatography (GC) is typically preceded by their conversion into fatty acid methyl esters (FAMEs). gcms.cz This derivatization increases the volatility and thermal stability of the fatty acids, making them suitable for GC analysis. gcms.cz The process generally involves saponification of lipids to yield free fatty acid salts, which are then esterified. gcms.cz

Several methods exist for the preparation of FAMEs. nih.gov Acid- or base-catalyzed transmethylation, boron trifluoride (BF₃) methylation after hydrolysis, and methylation with diazomethane (B1218177) are common techniques. nih.gov A widely used procedure involves heating the sample with sodium hydroxide (B78521) in methanol (B129727), followed by esterification with methanolic BF₃. nih.govwhoi.edu Another approach uses a base-catalyzed reaction followed by derivatization with (trimethylsilyl)diazomethane. nih.gov Acid-catalyzed esterification can be performed by refluxing the fatty acid in methanol with a catalytic amount of concentrated sulfuric acid. rug.nl

| Derivatization Method | Reagents | Key Features |

| Acid-Catalyzed Transmethylation | Methanolic HCl or H₂SO₄ | Common and effective for free fatty acids and lipids. aocs.orgresearchgate.netcolostate.edu |

| Base-Catalyzed Transmethylation | Sodium or potassium methoxide (B1231860) in methanol | Rapid reaction for glycerolipids. researchgate.net |

| Boron Trifluoride (BF₃) Methylation | BF₃ in methanol | Often used after saponification. gcms.cznih.govwhoi.edu |

| Diazomethane Methylation | Diazomethane | Effective but requires caution due to the reagent's toxicity and potential for side reactions. aocs.org |

| (Trimethylsilyl)diazomethane (TMS-DM) | TMS-DM in n-hexane/methanol/toluene | An alternative to diazomethane. nih.gov |

Isotopically labeled compounds are invaluable tools for tracing the metabolic fate of molecules in biological systems. nih.gov The synthesis of labeled this compound can be achieved by incorporating stable isotopes such as ¹³C or deuterium (B1214612) (²H). nih.gov These labeled fatty acids can then be introduced into a system, and their journey through various metabolic pathways can be monitored using techniques like mass spectrometry. nih.govnih.gov

The synthesis of isotopically labeled molecules often involves using labeled starting materials. imist.ma For example, ¹³C-labeled fatty acids can be synthesized from precursors like ¹³C-glycine. nih.gov The position of the label must be carefully chosen to be in a metabolically stable position to ensure that the label is not lost during metabolic transformations. imist.ma The synthesis of radiolabeled compounds, such as those containing ¹⁴C, is a more complex process that requires specialized handling and purification techniques. dntb.gov.ua

Biocatalytic Synthesis and Enzymatic Modification of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. ucl.ac.uk Enzymes can be used to synthesize and modify this compound under mild reaction conditions with high enantio- and stereoselectivity. ucl.ac.uk

Methyltransferases are a class of enzymes that can transfer a methyl group from a cofactor, typically S-adenosyl methionine (AdoMet), to a substrate. nih.gov While these enzymes are not directly involved in the synthesis of the entire dodecenoate chain, they can be used for specific modifications. Engineered methyltransferases can be used in cascade reactions to achieve selective alkylation of various molecules. nih.gov

The synthesis of labeled compounds can also be achieved through biocatalytic methods. nih.gov For instance, engineered enzymes have been used for the cyclopropanation of styrenes using labeled precursors, demonstrating the potential for enzymatic synthesis of complex, isotopically labeled molecules. nih.gov

Advanced Analytical Characterization and Detection of Methyl E 2 Dodecenoate in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly in tandem with high-sensitivity detectors, serves as a cornerstone for the separation of Methyl (E)-2-dodecenoate from other matrix components and for its precise quantification. The volatility of this fatty acid methyl ester (FAME) makes gas chromatography an ideal analytical choice.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method Development

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely utilized technique for the quantitative analysis of FAMEs. oup.comresearchgate.net The development of a successful GC-FID method hinges on the optimization of several key parameters to ensure efficient separation and accurate quantification. For complex mixtures of FAMEs, temperature programming is often employed to achieve adequate resolution of all components. oup.com A non-polar capillary column is typically used for the separation of FAMEs based on their boiling points and degree of unsaturation. sigmaaldrich.cn

A critical aspect of GC-FID analysis is the conversion of fatty acids into their corresponding methyl esters prior to analysis. This derivatization step increases the volatility of the compounds, making them amenable to gas chromatographic separation. shimadzu.com Identification of this compound is achieved by comparing its retention time with that of a certified reference standard analyzed under the same chromatographic conditions.

Table 1: Illustrative GC-FID Method Parameters for the Analysis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| GC System | Agilent 6890 or similar | Provides the platform for chromatographic separation. |

| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) | Separates FAMEs based on boiling point and polarity. usm.my |

| Injector | Split/Splitless | Introduces the sample onto the column. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium | Transports the analytes through the column. |

| Flow Rate | 1 mL/min (Constant Flow) | Maintains a consistent flow of carrier gas for reproducible retention times. |

| Oven Temperature Program | Initial: 90°C, hold 1 min; Ramp 1: 12°C/min to 150°C, hold 1 min; Ramp 2: 2°C/min to 210°C, hold 3 min usm.my | Optimizes separation of a wide range of FAMEs. |

| Detector | Flame Ionization Detector (FID) | Provides a sensitive response to hydrocarbons. |

| Detector Temperature | 280 °C | Prevents condensation of analytes in the detector. |

| Injection Volume | 1 µL | The amount of sample introduced into the GC. |

| Reference Standard | Certified this compound | Used for retention time confirmation and quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for High Sensitivity and Selectivity

For the analysis of this compound in complex matrices where co-eluting compounds may interfere with quantification, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers superior sensitivity and selectivity. researchgate.netnih.gov This technique operates by selecting a specific precursor ion of the target analyte in the first mass analyzer, subjecting it to collision-induced dissociation (CID), and then monitoring for specific product ions in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio for the analyte of interest. chromatographyonline.com

The development of a GC-MS/MS method involves the careful selection of precursor and product ions, as well as the optimization of collision energy to achieve the most intense and specific transitions. For FAMEs, the molecular ion or a prominent fragment ion is often chosen as the precursor ion. shimadzu.com

Table 2: Representative GC-MS/MS (MRM) Parameters for this compound Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |

| Precursor Ion (Q1) | m/z 212 (M⁺) | The molecular ion of this compound, offering high specificity. |

| Product Ion 1 (Q3 - Quantifier) | m/z 153 | A characteristic fragment ion used for quantification due to its high abundance and specificity. |

| Product Ion 2 (Q3 - Qualifier) | m/z 111 | A secondary fragment ion used for confirmation of the analyte's identity. |

| Collision Energy (CE) | Optimized (e.g., 10-20 eV) | The energy applied to induce fragmentation of the precursor ion, optimized for maximum signal intensity of product ions. |

| Dwell Time | 50-100 ms | The time spent monitoring each transition, balanced for sensitivity and the number of co-monitored transitions. nih.gov |

Optimization of Sample Preparation Methods (e.g., Headspace SPME Arrow Extraction)

Effective sample preparation is crucial for the successful analysis of volatile compounds like this compound from complex matrices. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique for extracting volatiles from a sample's headspace. The SPME Arrow, a more recent development, offers a larger sorbent volume and greater mechanical stability compared to traditional SPME fibers, leading to higher extraction efficiencies and improved robustness.

The optimization of HS-SPME Arrow extraction involves several key parameters that influence the partitioning of the analyte between the sample matrix, the headspace, and the fiber coating. These parameters include the type of fiber coating, extraction temperature, and extraction time. The choice of fiber coating depends on the polarity and volatility of the target analyte. For a relatively non-polar compound like this compound, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a suitable choice due to its broad applicability for various volatile and semi-volatile compounds.

Table 3: Key Parameters for Optimization of Headspace SPME Arrow Extraction of this compound

| Parameter | Range/Options | Effect on Extraction |

|---|---|---|

| Fiber Coating | DVB/CAR/PDMS, PDMS, PA | The choice of coating material affects the affinity for the analyte. DVB/CAR/PDMS is a versatile option. |

| Extraction Temperature | 40 - 80 °C | Higher temperatures increase the vapor pressure of the analyte, facilitating its transfer to the headspace. |

| Extraction Time | 20 - 60 min | The duration required to reach equilibrium between the sample, headspace, and fiber. |

| Sample Volume/Headspace Ratio | Variable | Affects the concentration of the analyte in the headspace. |

| Agitation | Stirring or sonication | Facilitates the release of the analyte from the sample matrix into the headspace. |

| Salt Addition (Salting Out) | Addition of NaCl or other salts | Can increase the ionic strength of aqueous samples, reducing the solubility of the analyte and promoting its partitioning into the headspace. |

Spectroscopic Methods for Structural Elucidation and Isomeric Characterization

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of this compound and for distinguishing it from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Olefinic and Alkyl Proton Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For this compound, ¹H NMR spectroscopy provides detailed information about the chemical environment of the different protons in the molecule. The olefinic protons (at the C2 and C3 positions) are expected to resonate in a characteristic downfield region of the spectrum due to the deshielding effect of the double bond and the adjacent ester group. The coupling constant between these two protons can confirm the (E)- or trans-configuration of the double bond. The protons of the methyl ester group and the various methylene (B1212753) groups in the alkyl chain will have distinct chemical shifts, allowing for a complete assignment of the proton signals.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| =CH-COOCH₃ (H-2) | 5.8 - 6.0 | Doublet of triplets | The downfield shift is due to the adjacent double bond and carbonyl group. |

| -CH=CH-COOCH₃ (H-3) | 6.9 - 7.1 | Doublet of triplets | Further downfield due to the influence of the carbonyl group and its position in the conjugated system. |

| -COOCH₃ | ~3.7 | Singlet | Characteristic chemical shift for a methyl ester. |

| =CH-CH₂- | ~2.2 | Quartet | Allylic protons, deshielded by the double bond. |

| -(CH₂)₇- | 1.2 - 1.4 | Multiplet | Overlapping signals from the methylene groups of the alkyl chain. |

| -CH₃ | ~0.9 | Triplet | Terminal methyl group of the alkyl chain. |

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group and the olefinic carbons will have characteristic downfield chemical shifts.

Mass Spectrometry Fragmentation Patterns and Interpretations for Dodecenoate Structures

Mass spectrometry (MS), particularly when coupled with gas chromatography, provides valuable structural information based on the fragmentation pattern of the molecule upon ionization. In Electron Ionization (EI) mass spectrometry, this compound will produce a molecular ion (M⁺) peak, which confirms its molecular weight. The subsequent fragmentation of the molecular ion provides clues about the structure of the molecule.

For long-chain fatty acid methyl esters, characteristic fragmentation patterns are observed. nih.gov While the well-known McLafferty rearrangement ion at m/z 74 is prominent for saturated FAMEs, the fragmentation of α,β-unsaturated esters like this compound is influenced by the double bond. researchgate.net Cleavage at the allylic position and fragmentation around the ester group are expected to produce characteristic ions. The interpretation of these fragments allows for the confirmation of the dodecenoate structure and can help in distinguishing it from other isomers.

Table 5: Expected Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment | Interpretation |

|---|---|---|

| 212 | [C₁₃H₂₄O₂]⁺ | Molecular ion (M⁺) |

| 181 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester. |

| 153 | [M - C₄H₉]⁺ | Cleavage of the alkyl chain. |

| 113 | [C₇H₉O]⁺ | Fragmentation related to the conjugated system. |

| 87 | [CH₃OCOCH=CH₂]⁺ | Fragment containing the ester group and the double bond. |

| 55 | [C₄H₇]⁺ | A common fragment in the mass spectra of unsaturated hydrocarbons. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a potent analytical technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique molecular fingerprint, revealing the presence of specific chemical bonds. In the case of this compound, its structure, comprising a methyl ester, a carbon-carbon double bond in the E (trans) configuration, and a twelve-carbon chain, gives rise to a series of characteristic absorption bands.

The key functional groups in this compound and their expected FTIR absorption regions are the carbonyl group (C=O) of the ester, the carbon-carbon double bond (C=C), the carbon-oxygen single bonds (C-O) of the ester, and the various carbon-hydrogen (C-H) bonds. The conjugation of the double bond with the carbonyl group in this α,β-unsaturated ester influences the position of the C=O and C=C stretching vibrations. vscht.czorgchemboulder.com

Below is a detailed table of the characteristic FTIR absorption bands expected for this compound, based on established spectroscopic data for similar compounds. orgchemboulder.comlibretexts.orgudel.edu

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (sp³ - Alkyl Chain) | Stretching | 2850-2960 | Strong |

| C-H (sp² - Alkene) | Stretching | 3000-3100 | Medium |

| C=O (α,β-unsaturated Ester) | Stretching | 1715-1730 | Strong |

| C=C (trans, conjugated) | Stretching | 1640-1680 | Medium |

| C-H (trans-alkene) | Out-of-plane bending | 960-980 | Strong |

| C-O (Ester) | Stretching | 1000-1300 | Strong (often two bands) |

| -CH₂- | Bending (Scissoring) | ~1465 | Medium |

| -CH₃ | Bending (Asymmetrical and Symmetrical) | ~1440 and ~1380 | Medium |

The presence of the trans-alkene is specifically indicated by a strong out-of-plane bending vibration in the 960-980 cm⁻¹ region, a feature that helps distinguish it from its cis-isomer. The carbonyl stretch is found at a slightly lower wavenumber compared to saturated esters due to the electronic effects of conjugation. orgchemboulder.com The C-O stretching of the ester group typically presents as two distinct bands, corresponding to the C-O-C asymmetric and symmetric stretching modes.

Challenges and Innovations in the Trace Analysis of this compound

The detection and quantification of this compound at trace levels in complex matrices, such as food, environmental, or biological samples, present significant analytical challenges. These challenges stem from the compound's relatively low concentrations in many samples, the presence of a multitude of other interfering compounds (matrix effects), and the potential for isomeric ambiguity. bund.denih.gov

Key Challenges:

Low Abundance: In many natural and biological systems, fatty acid esters are present in very low concentrations, often requiring highly sensitive analytical instrumentation for their detection. nih.gov

Matrix Effects: Complex sample matrices can contain a wide array of lipids, proteins, and other molecules that can interfere with the analysis. These interferences can suppress or enhance the analytical signal, leading to inaccurate quantification. frontiersin.orgnih.gov

Isomeric Complexity: Distinguishing between different isomers (e.g., positional and geometric isomers of the double bond) can be difficult with less sophisticated analytical techniques. nih.gov

Sample Preparation: The extraction of this compound from a complex matrix without loss of the analyte or introduction of contaminants is a critical and often challenging step. nih.gov

Innovations in Trace Analysis:

To overcome these challenges, significant innovations in analytical chemistry have been developed, primarily centered around chromatographic separation coupled with sensitive detection methods.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters. GC provides excellent separation of components in a mixture, while MS offers high sensitivity and structural information for identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or for analyses where derivatization is not desirable, LC-MS is an invaluable tool. It allows for the separation of compounds in the liquid phase before their introduction into the mass spectrometer. nih.gov Recent advancements in high-resolution mass spectrometry (HRMS) coupled with LC have significantly improved the ability to identify and quantify trace-level lipids in complex mixtures. nih.gov

Chemical Derivatization: To enhance the sensitivity and chromatographic behavior of fatty acid esters, chemical derivatization can be employed. This involves chemically modifying the molecule to make it more amenable to analysis by techniques like GC-MS or to improve its ionization efficiency in MS. frontiersin.org

Advanced Sample Preparation Techniques: Innovations in sample preparation, such as solid-phase extraction (SPE) and liquid-phase microextraction (LPME), have been developed to selectively isolate and concentrate analytes from complex samples, thereby reducing matrix effects and improving detection limits. nih.govnih.gov

The following table summarizes some of the key research findings and innovative approaches for the trace analysis of fatty acid esters in complex matrices.

| Analytical Challenge | Innovative Approach | Key Findings/Benefits | Relevant Compound Classes |

|---|---|---|---|

| Poor ionization efficiency and matrix effects in LC-MS | Isotopic-tagged derivatization strategy | Significantly improved detection sensitivity with limits of quantitation below 100 ng/L and diminished quantitative errors from matrix effects. frontiersin.org | Free and esterified fatty acids |

| Difficulty in distinguishing isomers and low abundance | Liquid chromatography–mass spectrometry (LC-MS) based lipidomics | Enables the separation and identification of a great number of regio-isomers, crucial for understanding their biological roles. nih.gov | Fatty acid esters of hydroxy fatty acids (FAHFAs) |

| Interfering substances in complex food matrices | Direct analysis by LC-MS without derivatization | Avoids potential side reactions and losses associated with derivatization steps, but requires careful validation due to the lack of universal reference compounds. bund.de | Glycidyl fatty acid esters |

| Need for sensitive detection in environmental samples | Ionic liquid-based liquid-phase microextraction | Provides an environmentally friendly and efficient method for the preconcentration of trace pollutants, enhancing detection by subsequent analytical techniques. nih.gov | Various organic and inorganic pollutants |

Environmental Fate and Biogeochemical Cycling of Methyl E 2 Dodecenoate

Abiotic Transformation Pathways of Methyl (E)-2-dodecenoate

Hydrolysis is a primary abiotic degradation route for FAMEs in aqueous environments, cleaving the ester bond to yield the parent fatty acid ((E)-2-dodecenoic acid) and methanol (B129727). lyellcollection.org This reaction can be catalyzed by acid or base. The hydrolysis of methyl esters is thermodynamically favorable under standard conditions. science.gov

The mechanism involves the nucleophilic attack of water on the carbonyl carbon of the ester group. While conceptually, esters can be hydrolyzed without a catalyst at very high pressures and temperatures (e.g., 250°C), under typical environmental conditions (pH 6-8), this process is slow. researchgate.netgoogle.com However, the presence of acidic or basic conditions can significantly accelerate the reaction rate. In industrial processes, acid catalysts like alkylbenzene sulfonic acid are used to create single-phase reaction mixtures of water and ester to facilitate hydrolysis. google.com In the environment, abiotic hydrolysis may lead to the formation of more mobile, yet equally biodegradable, components. lyellcollection.orgconcawe.eu

Table 1: Factors Influencing Ester Hydrolysis Rate

| Parameter | Effect on Rate | Rationale |

|---|---|---|

| pH | Increases at low (<3) and high (>7) pH | Acid or base catalysis of the nucleophilic attack on the carbonyl carbon. google.com |

| Temperature | Increases with temperature | Provides activation energy for the reaction to proceed. google.com |

| Catalysts | Increases rate | Lowers the activation energy of the reaction. google.comgoogle.com |

This table presents generalized principles of ester hydrolysis.

Unsaturated esters are susceptible to degradation by photolytic processes, particularly in the atmosphere. The primary atmospheric removal mechanism for volatile organic compounds like this compound is through reaction with hydroxyl (OH) radicals during the daytime. researchgate.netcopernicus.org The presence of the carbon-carbon double bond in the α,β-position makes it significantly more reactive towards OH radicals compared to its saturated analogues. researchgate.net

The reaction with OH radicals typically proceeds via addition to the C=C double bond, forming a stable β-hydroxy radical. researchgate.net This initial step leads to a cascade of further oxidation reactions. The atmospheric lifetime (residence time) of an unsaturated ester with respect to its reaction with OH can be estimated based on its rate coefficient. While the specific rate coefficient for this compound has not been reported, data for other unsaturated esters provide an indication of its likely reactivity. nih.govacs.org For instance, the rate coefficients for reactions of OH with various unsaturated esters at room temperature are in the range of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.org This suggests a relatively short atmospheric lifetime, likely on the order of hours.

In aquatic systems, the photolysis rates of FAMEs are highly dependent on their degree of saturation, with unsaturated esters degrading more readily than saturated ones when exposed to sunlight. researchgate.net This photodegradation can be a significant pathway, especially in the surface layers of water bodies where sunlight penetration is highest.

Table 2: Atmospheric OH Radical Reaction Rate Coefficients for Structurally Related Unsaturated Esters

| Compound | Rate Coefficient (k_OH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) | Reference |

|---|---|---|---|

| Methyl Methacrylate | (4.30 ± 0.98) × 10⁻¹¹ | ~6.4 hours | acs.org |

| Butyl Acrylate | (2.17 ± 0.48) × 10⁻¹¹ | ~12.8 hours | acs.org |

Atmospheric lifetime (τ) is calculated as τ = 1 / (k_OH * [OH]), assuming a global average OH concentration of 1×10⁶ molecules cm⁻³. This table provides context using data from analogous compounds.

Biotic Degradation Mechanisms in Environmental Compartments

Biotic degradation is a crucial process determining the ultimate fate of this compound in the environment. A wide array of microorganisms in soil and water possess the enzymatic machinery to metabolize FAMEs. lyellcollection.org

In aerobic soils, this compound is expected to be readily biodegradable. lyellcollection.orgsemanticscholar.org The introduction of FAMEs into soil can cause shifts in the microbial community structure, potentially favoring microorganisms capable of utilizing them as a carbon source. nih.govnih.gov Analysis of fatty acid methyl ester (FAME) profiles from soil lipids is a common technique used to assess changes in the microbial community structure in response to environmental perturbations. researchgate.netoup.comoup.com

The biodegradation process is typically initiated by extracellular or cell-associated esterase enzymes, often lipases, which hydrolyze the ester bond. lyellcollection.orgarcjournals.org This step releases methanol and (E)-2-dodecenoic acid. Both of these products are readily biodegradable. lyellcollection.org Numerous bacteria and fungi are known to produce lipases capable of hydrolyzing fatty acid esters. arcjournals.orgarcjournals.org Studies on other FAMEs have shown that their application can stimulate microbial respiration and biomass in the short term, although high concentrations may have inhibitory effects on some microbial groups or enzymatic activities. nih.gov The growth of plant roots can further stimulate the growth of most microorganisms in the rhizosphere, potentially enhancing the degradation of soil contaminants.

Following the initial hydrolysis of this compound to (E)-2-dodecenoic acid, the resulting fatty acid is metabolized through the beta-oxidation (β-oxidation) pathway. lyellcollection.orgmicrobenotes.com This is a core metabolic process for breaking down fatty acids to produce energy. libretexts.org The process occurs within the mitochondria of eukaryotes and the cytosol of prokaryotes. microbenotes.com

The standard β-oxidation cycle consists of four key enzymatic steps that sequentially shorten the fatty acid chain by two carbons, producing acetyl-CoA, FADH₂, and NADH in each cycle. aocs.orgwikipedia.org

The four core steps are:

Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond between the α and β carbons.

Hydration by enoyl-CoA hydratase, adding a hydroxyl group to the β-carbon.

Dehydrogenation by β-hydroxyacyl-CoA dehydrogenase, oxidizing the hydroxyl group to a ketone.

Thiolysis by β-keto thiolase, cleaving the β-ketoacyl-CoA to yield acetyl-CoA and a shortened acyl-CoA. libretexts.org

For unsaturated fatty acids, additional auxiliary enzymes are required to handle the pre-existing double bonds. aocs.orgwikipedia.org In the case of (E)-2-dodecenoic acid, the double bond is already in the trans-Δ² position. This means the first step of β-oxidation (dehydrogenation by acyl-CoA dehydrogenase) is bypassed. The pathway proceeds directly from the hydration step catalyzed by enoyl-CoA hydratase. wikipedia.org The remainder of the pathway continues as with saturated fatty acids until the entire carbon chain is converted to acetyl-CoA molecules, which can then enter the citric acid cycle for complete oxidation. researchgate.netnih.gov

Environmental Mobility and Distribution in Soil-Plant Systems

The environmental mobility of this compound is generally low. lyellcollection.orgconcawe.eu As a fatty acid methyl ester with a 12-carbon chain, it has low aqueous solubility and a tendency to partition into organic phases. lyellcollection.org Consequently, in soil and aquifer systems, it is expected to be strongly sorbed to natural organic matter, which significantly retards its transport through the soil profile. researchgate.net This low mobility reduces the likelihood of leaching into groundwater. concawe.eu

Despite low mobility in soil, there is evidence that plants can take up fatty acids and their esters. nih.gov Fatty acids applied to either roots or leaves have been shown to be incorporated into plant lipids and translocated throughout the plant. nih.gov While specific studies on this compound are lacking, this suggests a potential pathway for its uptake and distribution within soil-plant systems, which could be a relevant fate process, especially in agricultural or vegetated environments.

Table 3: Physicochemical Properties and Their Influence on Environmental Mobility

| Property | Expected Value/State for this compound | Consequence for Mobility |

|---|---|---|

| Aqueous Solubility | Low | Reduced transport in water; less likely to leach. lyellcollection.org |

| Volatility | Low | Limited distribution in the vapor phase. lyellcollection.org |

| Sorption to Organic Carbon (Koc) | High | Strong binding to soil organic matter, leading to retardation of movement. researchgate.net |

| Plant Uptake | Possible | Potential for translocation from soil to plant tissues. nih.gov |

This table summarizes the expected environmental behavior based on the properties of similar FAMEs.

Applications and Future Research Trajectories for Methyl E 2 Dodecenoate

Potential in Ecologically Sound Pest Management Strategies (e.g., Semiochemical-based Control)

Semiochemicals, which are signaling chemicals that mediate interactions between organisms, are increasingly being integrated into pest management programs as environmentally benign alternatives to conventional insecticides. medwinpublishers.complantprotection.plentomologyjournals.com These compounds are classified based on whether the interaction is intraspecific (pheromones) or interspecific (allelochemicals). slu.se Allelochemicals such as kairomones—which benefit the receiver but not the emitter—are particularly promising for manipulating insect behavior. slu.seplantprotection.pl Methyl (E)-2-dodecenoate is one such compound, identified as a volatile semiochemical with potential applications in agriculture.

The use of kairomones is a key component of Integrated Pest Management (IPM) strategies, which can include monitoring pest populations, mass trapping, and mating disruption. slu.seeg.netresearchgate.net For instance, the "pear ester," ethyl (2E,4Z)-2,4-decadienoate, is a potent kairomone used to attract both male and female codling moths (Cydia pomonella), a major pest in apple, pear, and walnut orchards. usda.govacs.orgoregonstate.edu Research into structural analogues of this pear ester has provided insight into the specificity of insect olfactory systems and the potential of other esters, including methyl esters, as attractants. usda.govacs.org

Structure-activity studies have demonstrated that codling moths are highly selective, with the ethyl ester of (2E,4Z)-2,4-decadienoic acid showing greater attraction than its methyl, propyl, butyl, and hexyl analogues. usda.govacs.org However, other methyl esters have shown activity. For example, methyl (2E,4Z)-2,4-decadienoate elicited minimal but measurable attraction in field trials, indicating that the methyl ester group can be recognized by the insect's receptors. usda.gov This suggests that while it may not be the primary attractant for this specific species, this compound could be a significant behavioral chemical for other insects. Its efficacy would depend on the target pest's specific olfactory receptor tuning. nih.gov Ecologically sound strategies could involve its use in baited traps for monitoring pest populations to better time insecticide applications or for mass trapping to reduce pest numbers directly. slu.seentsocbc.ca

| Compound | Ester Group | Relative Attractiveness | Target Pest |

|---|---|---|---|

| Ethyl (2E,4Z)-2,4-decadienoate | Ethyl | High | Cydia pomonella |

| Methyl (2E,4Z)-2,4-decadienoate | Methyl | Low to Minimal | Cydia pomonella |

| Propyl (2E,4Z)-2,4-decadienoate | Propyl | Lower than Ethyl | Cydia pomonella |

| Butyl (2E,4Z)-2,4-decadienoate | Butyl | Lower than Ethyl | Cydia pomonella |

Advancements in Biotechnological Production and Sustainable Chemical Manufacturing

The commercial viability of semiochemicals like this compound in pest management depends on cost-effective and sustainable production methods. Both biotechnological routes and green chemistry approaches in chemical synthesis are promising future trajectories.

Biotechnological Production: Metabolic engineering of microorganisms such as Escherichia coli and yeast offers a powerful platform for producing fatty acids and their derivatives from renewable feedstocks like glucose. nih.govfrontiersin.org E. coli is particularly advantageous because its Type II fatty acid biosynthesis (FAB) system allows for the generation of fatty acids of various chain lengths. nih.govfrontiersin.org The general strategy involves engineering the microbe to overproduce a specific fatty acyl-ACP (acyl carrier protein) intermediate, which is then cleaved to a free fatty acid by a thioesterase (FAT). nih.gov

To produce this compound, a pathway could be engineered starting with the production of dodecanoic acid. This would involve introducing a thioesterase with high specificity for the C12 acyl-ACP intermediate. Subsequently, desaturase enzymes could introduce the double bond at the C2 position. The final step would be the esterification of the resulting (E)-2-dodecenoic acid, which could be accomplished by a fatty acid O-methyltransferase (FAMT) enzyme that uses S-adenosylmethionine (AdoMet) as a methyl donor. nih.gov Enhancing the intracellular pool of AdoMet by overexpressing enzymes like methionine adenosyltransferase could further increase the yield of the final methyl ester product. nih.gov

Sustainable Chemical Manufacturing: Traditional chemical synthesis of esters often involves acid-catalyzed esterification (e.g., Fischer esterification) or transesterification. mdpi.comcreative-proteomics.com While effective, these methods can require harsh conditions and generate corrosive byproducts. mdpi.com Sustainable chemical manufacturing focuses on improving these processes through several strategies:

Heterogeneous Catalysts: Using solid acid catalysts like ion-exchange resins, zeolites, or metal oxides instead of homogeneous acids (e.g., sulfuric acid) simplifies catalyst separation and recycling, reduces corrosion, and minimizes waste. mdpi.com

Enzymatic Catalysis: Immobilized lipases can catalyze esterification under mild conditions (e.g., lower temperatures), offering high selectivity and reducing energy consumption. nih.govmdpi.com This approach is particularly suitable for thermally sensitive unsaturated compounds.

Process Intensification: Techniques like reactive distillation or the use of membrane reactors that continuously remove water (a byproduct of esterification) can shift the reaction equilibrium toward the product, increasing conversion rates under milder conditions. mdpi.com

Atom Economy: Developing direct synthetic routes, such as the oxidative esterification of cellulose (B213188) with α,β-unsaturated aldehydes in ionic liquids, can create full-biobased esters with excellent atom economy, avoiding the need for additional catalysts or activators. acs.org

Computational Chemistry and Theoretical Modeling of this compound

Computational modeling provides powerful tools to understand the bioactivity of semiochemicals at a molecular level, guiding the design of more potent and selective analogues without costly and time-consuming synthesis and field trials.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing insights into the binding process between a ligand, such as this compound, and its corresponding olfactory receptor (OR) or pheromone-binding protein (PBP) in an insect's antenna. researchgate.netfrontiersin.org

A typical MD study would involve:

Homology Modeling: Since the crystal structures of most insect ORs are unknown, a 3D model of the target receptor is often built based on the known structure of a related protein. elifesciences.org

Molecular Docking: The this compound molecule is computationally "docked" into the predicted binding pocket of the receptor to find the most likely binding pose.

MD Simulation: The ligand-receptor complex is placed in a simulated physiological environment (e.g., a lipid bilayer with water and ions), and the interactions are simulated over nanoseconds to microseconds. frontiersin.org

These simulations can reveal the key amino acid residues that stabilize the ligand in the binding pocket, calculate the binding free energy, and elucidate the conformational changes the receptor undergoes upon binding, which is the first step in triggering a neural signal. frontiersin.orgmpg.de For example, simulations could show how the C12 alkyl chain fits into a hydrophobic pocket while the methyl ester group forms specific hydrogen bonds, explaining the receptor's specificity. researchgate.netmpg.de

Quantitative Structure-Activity Relationship (QSAR) Studies for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures. nih.govmst.dktaylorfrancis.com For a semiochemical like this compound, a QSAR model could predict the attractant activity of its analogues.

The development of a QSAR model involves:

Data Set Collection: A series of structurally related compounds (e.g., different esters of 2-dodecenoic acid) with experimentally measured bioactivity (e.g., insect attraction in an olfactometer) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical parameters, or "molecular descriptors," are calculated. These can describe various properties, as shown in the table below.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed biological activity. researchgate.net

A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov For insecticides and semiochemicals, descriptors related to molecular shape, hydrophobicity, and electronic properties are often crucial for activity. nih.govresearchgate.net

| Descriptor Type | Examples | Property Represented |

|---|---|---|

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, shape, and branching |

| Thermodynamic | LogP (octanol-water partition coefficient) | Lipophilicity/Hydrophobicity |

| Electronic | HOMO/LUMO energies, Dipole moment | Electron distribution, reactivity |

| Spatial (3D) | Molecular surface area, Volume | Overall molecular size and shape |

Chemical Kinetic Modeling of Reaction Pathways

Chemical kinetic modeling is used to mathematically describe the rates of chemical reactions and understand how they are influenced by various parameters. For the production of this compound, kinetic modeling can be applied to optimize its synthesis, whether through chemical or enzymatic routes. mdpi.com

For a typical acid-catalyzed esterification reaction, a kinetic model would be developed by conducting a series of experiments where parameters like temperature, reactant molar ratios (dodecenoic acid to methanol), and catalyst concentration are systematically varied. oup.com The progress of the reaction is monitored over time to determine the reaction rate.

The resulting data can be fitted to a kinetic model, such as a second-order reversible reaction model, to determine key parameters like the reaction rate constants (for both the forward and reverse reactions) and the activation energy. mdpi.comd-nb.info This model can then be used to:

Predict the optimal conditions to maximize the yield of this compound.

Minimize reaction time and energy consumption.

Design a more efficient industrial-scale reactor (e.g., batch vs. continuous flow). mdpi.com

Understand the influence of solvents and catalyst activity on the reaction pathway. d-nb.info

Identification of Knowledge Gaps and Emerging Research Questions on this compound

Despite its potential, significant knowledge gaps exist regarding this compound, presenting numerous opportunities for future research.

Key Knowledge Gaps:

Target Species and Bioactivity Spectrum: While identified as a semiochemical, the specific insect species that use this compound as a primary pheromone or kairomone are not well-documented. Its precise behavioral effects (e.g., attractant, repellent, oviposition stimulant) across a range of agronomically important pests are largely unknown.

Olfactory Receptor Identification: The specific olfactory receptors in any target insect that detect this compound have not been identified and characterized. This information is crucial for understanding its mode of action at the molecular level.

Efficacy in Field Conditions: There is a lack of comprehensive field trial data to validate the efficacy of this compound in practical pest management scenarios. Its performance relative to, or in synergy with, other known semiochemicals has not been established.

Optimized Production Methods: No dedicated studies on either the metabolic engineering pathways for its biotechnological synthesis or optimized, sustainable chemical synthesis routes have been published.

Computational Models: Specific computational models (MD, QSAR) for this compound are absent from the literature. Such models are needed to accelerate the discovery of more potent analogues.

Emerging Research Questions:

Which insect species are most sensitive to this compound, and what is its role in their chemical ecology?

Can the specific olfactory receptors for this compound be deorphanized and used in biosensor applications for pest detection?

What is the optimal formulation and delivery system (e.g., lure type, release rate) for its use in traps or as a behavior-modifying agent in the field?

Can a high-titer microbial strain be developed to produce this compound from low-cost renewable feedstocks?

How do structural modifications to the alkyl chain length, the position of the double bond, and the ester group affect its binding affinity to insect olfactory receptors and its ultimate behavioral impact?

Could this compound be used in a "push-pull" strategy, potentially in combination with other semiochemicals, to protect crops? medwinpublishers.com

Q & A

Q. What are the validated synthetic routes for Methyl (E)-2-dodecenoate, and how can purity be ensured during synthesis?

this compound can be synthesized via esterification of (E)-2-dodecenoic acid with methanol under acid catalysis. Key steps include controlling stereoselectivity to preserve the E-configuration and using techniques like vacuum distillation to isolate the product. Purity is validated via nuclear magnetic resonance (NMR) spectroscopy (proton and carbon-13) to confirm structural integrity and gas chromatography-mass spectrometry (GC-MS) to detect impurities . For enantiomerically pure variants, chiral column chromatography or enzymatic resolution may be employed.

Q. What analytical methods are recommended for quantifying this compound in biological or environmental samples?

GC-MS is the gold standard for quantification due to its high sensitivity and specificity. For field studies (e.g., pheromone monitoring), coupled techniques like solid-phase microextraction (SPME) followed by GC-MS can detect trace amounts. High-performance liquid chromatography (HPLC) with UV detection is an alternative for less volatile mixtures. Calibration curves using certified reference materials are critical for accuracy .

Q. How should experimental designs be structured to test this compound’s bioactivity as a pheromone in Lepidoptera species?

Field experiments typically use rubber septum lures impregnated with the compound, deployed in traps (e.g., Delta traps with adhesive liners). Controls must include blank lures to account for environmental interference. Variables such as lure concentration, placement height, and seasonal timing should be standardized. Laboratory assays may involve wind tunnels to assess male moth attraction, with video tracking to quantify behavioral responses .

Advanced Research Questions

Q. How do enantiomeric differences in this compound derivatives affect species-specific attraction, and what statistical frameworks are suitable for analyzing these effects?

Enantiomers (e.g., R vs. S configurations) may exhibit divergent bioactivities. To test this, synthesize enantiopure forms and compare their efficacy in field trials using randomized block designs. Statistical analysis should employ mixed-effects models to account for spatial variability and repeated measures. Dose-response curves with probit analysis can determine EC₅₀ values for each enantiomer .